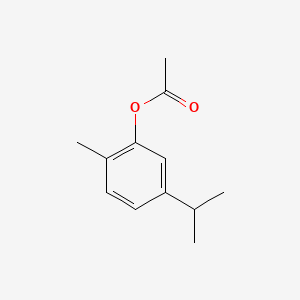

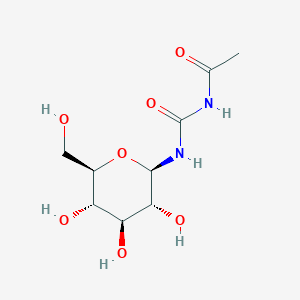

N-Acetyl-N'-beta-D-glucopyranosyl urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

. This compound is characterized by its unique structure, which includes an acetyl group and a beta-D-glucopyranosyl moiety linked to a urea group.

Méthodes De Préparation

The synthesis of N-Acetyl-N’-beta-D-glucopyranosyl urea typically involves the acylation of per-O-acetylated beta-D-glucopyranosylurea. This process can be catalyzed by zinc chloride and involves the reaction of the corresponding acyl chlorides (RCOCl) with the phosphinimine derivative of the glucopyranosylurea . The reaction yields protected N-acyl-beta-D-glucopyranosylureas, which can then be deacetylated under Zemplén conditions to obtain the fully deprotected derivatives . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Des Réactions Chimiques

N-Acetyl-N’-beta-D-glucopyranosyl urea undergoes various chemical reactions, including acylation and deacetylation. Deacetylation, on the other hand, involves the removal of acetyl groups, often using Zemplén conditions, which include the use of sodium methoxide in methanol . These reactions are crucial for the synthesis and modification of the compound, allowing for the creation of various derivatives with potential biological activities.

Applications De Recherche Scientifique

This enzyme is a target for therapeutic intervention in type 2 diabetes, and the compound has shown promise in inhibiting its activity . Additionally, derivatives of N-Acetyl-N’-beta-D-glucopyranosyl urea have been evaluated for their cytotoxic activity against various tumor cell lines, including L1210, CEM, and HeLa cells . Some derivatives have also demonstrated antiviral activity against viruses such as parainfluenza-3, Sindbis, and Coxsackie virus B4 .

Mécanisme D'action

The mechanism of action of N-Acetyl-N’-beta-D-glucopyranosyl urea involves its interaction with glycogen phosphorylase, an enzyme involved in glycogen metabolism . The compound binds to the catalytic site of the enzyme, inhibiting its activity and thereby reducing glycogen breakdown . This inhibition is achieved through hydrogen bonding and van der Waals interactions between the glucopyranose moiety of the compound and the enzyme . The acetyl urea moiety also contributes to the binding through additional polar contacts with the protein .

Comparaison Avec Des Composés Similaires

N-Acetyl-N’-beta-D-glucopyranosyl urea can be compared to other similar compounds, such as N-benzoyl-N’-beta-D-glucopyranosyl urea . Both compounds are inhibitors of glycogen phosphorylase and share a similar glucopyranose moiety. the presence of different acyl groups (acetyl vs. benzoyl) results in variations in their binding affinities and inhibitory activities . Other similar compounds include various N-acyl-beta-D-glucopyranosylamines and ureas, which have been synthesized and evaluated for their biological activities . These compounds highlight the versatility of the glucopyranosyl moiety in designing inhibitors with potential therapeutic applications.

Propriétés

Formule moléculaire |

C9H16N2O7 |

|---|---|

Poids moléculaire |

264.23 g/mol |

Nom IUPAC |

N-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]carbamoyl]acetamide |

InChI |

InChI=1S/C9H16N2O7/c1-3(13)10-9(17)11-8-7(16)6(15)5(14)4(2-12)18-8/h4-8,12,14-16H,2H2,1H3,(H2,10,11,13,17)/t4-,5-,6+,7-,8-/m1/s1 |

Clé InChI |

UQKBNLXZEGBQAF-JAJWTYFOSA-N |

SMILES isomérique |

CC(=O)NC(=O)N[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

SMILES canonique |

CC(=O)NC(=O)NC1C(C(C(C(O1)CO)O)O)O |

Synonymes |

N-acetyl-N'-beta-D-glucopyranosyl urea N-acetyl-N'-glucopyranosylurea |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

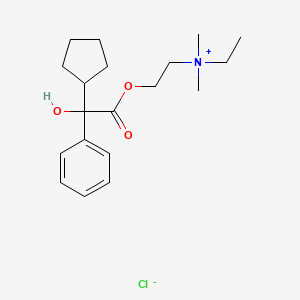

![diethyl 5,16-dichloro-9,12-dioxapentacyclo[9.7.0.02,10.03,8.013,18]octadeca-3(8),4,6,13(18),14,16-hexaene-10,11-dicarboxylate](/img/structure/B1197900.png)

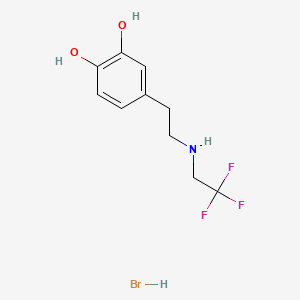

![1-Benzyl-3-(2-{[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino}ethyl)urea](/img/structure/B1197902.png)

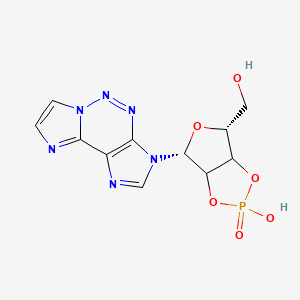

![2-[(2-Amino-7h-purin-6-yl)oxy]ethanol](/img/structure/B1197906.png)